molecular formula C6H5F2NO2 B8401503 3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid

3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8401503
M. Wt: 161.11 g/mol
InChI Key: CMEVZDXFHLTJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5F2NO2 and its molecular weight is 161.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid

Molecular Formula

C6H5F2NO2

Molecular Weight

161.11 g/mol

IUPAC Name

3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H5F2NO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11)

InChI Key

CMEVZDXFHLTJIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C(=O)O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2,2-Trichloro-1-(3,4-difluoro-5-methyl-1H-pyrrol-2-yl)ethanone (Intermediate 80; 1.03 g) was added to an aqueous solution of NaOH (18 ml) at 0° C. under N2. The mixture was stirred at room temperature for a further 2 h, cooled to 0° C. and acidified with HCl to ˜pH 2. A brown precipitate of product was collected by filtration. The crude product was purified by column chromatography on silica gel elution with EtOAc/hexanes (1:1). Trituration with DCM (1 ml)/pentane (6 ml) gave the title compound as a pale brown solid (306 mg). M.p. 140° C. (dec.). MS (ES) MH+: 160, 161 for C6H5F2NO2; NMR (CDCl3): 2.15 (s, 3H), 11.5 (s, 1H), 12.8 (brs, 1H).
Name
2,2,2-Trichloro-1-(3,4-difluoro-5-methyl-1H-pyrrol-2-yl)ethanone
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Intermediate 80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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